molecular formula C21H28ClFN2O2 B5579703 9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5579703
M. Wt: 394.9 g/mol
InChI Key: GZQCAKPHAPZENI-UHFFFAOYSA-N
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Description

9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H28ClFN2O2 and its molecular weight is 394.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.1823340 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Applications

A study highlighted the antihypertensive screening of 41 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones in rats, with significant activity attributed to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). This suggests potential therapeutic applications in managing hypertension.

Synthesis and Photophysical Studies

Research on diazaspiro[5.5]undecane derivatives has explored their synthesis and photophysical behavior, including solvatochromic analysis and time-dependent density functional theory (TDDFT) calculations. These studies provide insights into the solvent effects on the spectral properties of diazaspiro compounds, offering a foundation for further photophysical applications (Aggarwal & Khurana, 2015).

Spirocyclization Techniques

Intramolecular spirocyclization of pyridine substrates has been utilized for constructing 3,9-diazaspiro[5.5]undecane derivatives, showcasing a method for easy achievement of these complex structures (Parameswarappa & Pigge, 2011). This highlights the chemical versatility and potential for diverse applications of diazaspiro compounds.

Catalyst-Free Synthesis

An efficient, catalyst-free synthesis approach for nitrogen-containing spiro heterocycles via double Michael addition reaction has been developed, demonstrating high yield and confirming structures through X-ray analysis. This method underscores the adaptability of diazaspiro compounds for various synthetic applications (Aggarwal, Vij, & Khurana, 2014).

Molecular Structure and Spectroscopic Investigations

The synthesis of novel fluorinated spiro-heterocycles and their characterization through single-crystal X-ray diffraction, FT-IR, NMR techniques, and DFT calculations, offer insights into their molecular structure and potential utility in material science and pharmaceutical research (Islam et al., 2015).

Properties

IUPAC Name

9-[(3-chloro-4-fluorophenyl)methyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClFN2O2/c22-18-12-16(3-4-19(18)23)13-24-9-7-21(8-10-24)6-5-20(26)25(15-21)14-17-2-1-11-27-17/h3-4,12,17H,1-2,5-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQCAKPHAPZENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)CC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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